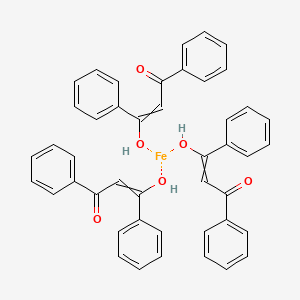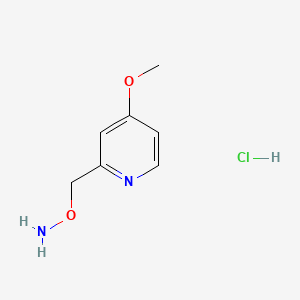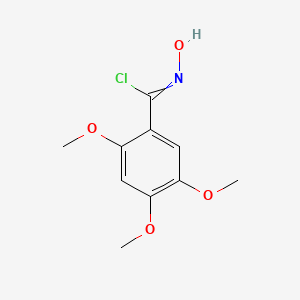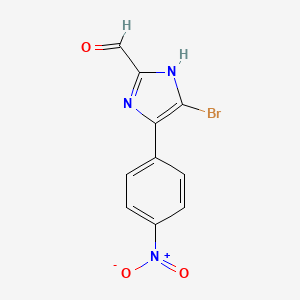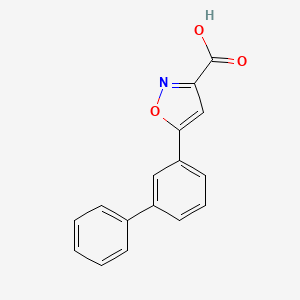
5-(3-Biphenylyl)isoxazole-3-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Biphenylyl)isoxazole-3-carboxylic Acid is a compound belonging to the isoxazole family, which is a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom. Isoxazoles are known for their significant biological activities and are commonly found in many commercially available drugs
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Biphenylyl)isoxazole-3-carboxylic Acid typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is catalyzed by metals such as copper (I) or ruthenium (II) . The reaction conditions often include moderate temperatures and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
In industrial settings, the production of isoxazole derivatives, including this compound, may employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods often utilize eco-friendly catalysts and reagents to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Biphenylyl)isoxazole-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Aplicaciones Científicas De Investigación
5-(3-Biphenylyl)isoxazole-3-carboxylic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer, antibacterial, and antiviral agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-(3-Biphenylyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can lead to various biological effects, including the suppression of cancer cell proliferation or the inhibition of bacterial growth.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Phenylisoxazole-3-carboxylic Acid
- 5-(4-Methoxyphenyl)isoxazole-3-carboxylic Acid
- 5-(4-Bromophenyl)isoxazole-3-carboxylic Acid
Uniqueness
5-(3-Biphenylyl)isoxazole-3-carboxylic Acid is unique due to its biphenyl group, which imparts distinct chemical and biological properties. The biphenyl moiety enhances the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets . This structural feature distinguishes it from other isoxazole derivatives and contributes to its unique pharmacological profile.
Propiedades
Fórmula molecular |
C16H11NO3 |
|---|---|
Peso molecular |
265.26 g/mol |
Nombre IUPAC |
5-(3-phenylphenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C16H11NO3/c18-16(19)14-10-15(20-17-14)13-8-4-7-12(9-13)11-5-2-1-3-6-11/h1-10H,(H,18,19) |
Clave InChI |
FJROCHGHOQMZMH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC(=NO3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


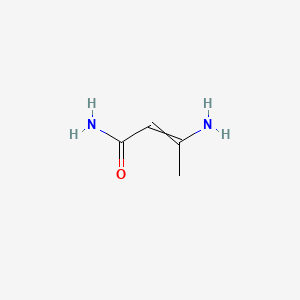
![3,6-Di-tert-butyl-9-[2-(dicyclohexylphosphino)phenyl]-9H-carbazole](/img/structure/B13696623.png)
![3-[2-Bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13696629.png)
![7-hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one](/img/structure/B13696644.png)
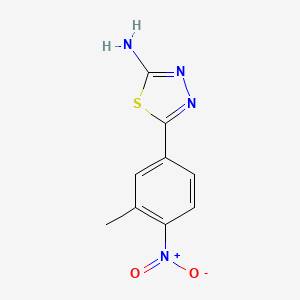
![8-(4-Fluorophenyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13696659.png)

